6-ブロモ-1-ベンゾチオフェン-2-カルボン酸

概要

説明

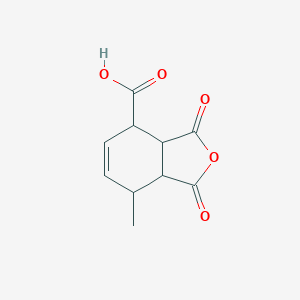

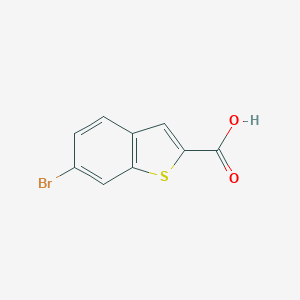

6-Bromo-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrO2S and its molecular weight is 257.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-1-benzothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-benzothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

6-ブロモ-1-ベンゾチオフェン-2-カルボン酸は、特に医薬品業界において、有機合成に用いられる重要な原料および中間体です . 独自の物理化学的特性を持つことから、様々な薬物の合成に使用されています .

抗がん研究

ベンゾチオフェン化合物と構造的に類似したベンゾフラン化合物は、顕著な抗がん活性を示すことが明らかになっています . ベンゾフランのいくつかの置換体は、様々な種類の癌細胞の細胞増殖を阻害し、劇的な抗がん活性を示しています .

農薬用途

この化合物は、農薬業界において、様々な農薬の合成における中間体としても使用されています .

染料用途

染料業界では、6-ブロモ-1-ベンゾチオフェン-2-カルボン酸は原料および中間体として使用されています .

ベンゾフラン誘導体の合成

ベンゾフラン誘導体は、抗腫瘍、抗菌、抗酸化、抗ウイルス活性など、強力な生物活性を示すことから、世界中の化学・医薬品研究者の注目を集めています . 6-ブロモ-1-ベンゾチオフェン-2-カルボン酸は、これらの誘導体の合成に使用することができます .

生物活性研究

研究では、ベンゾチオフェン化合物と構造的に類似したほとんどのベンゾフラン化合物が、強い生物活性を示すことが示されています . これらの化合物は、多くの分野で潜在的な用途があり、潜在的な天然薬物リード化合物となっています

作用機序

Target of Action

It is known that benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . They interact with their targets, leading to changes that inhibit the growth of various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives are known to impact a broad range of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .

Result of Action

Benzofuran derivatives have been reported to have significant cell growth inhibitory effects . They have been found to inhibit the growth of various types of cancer cells .

Action Environment

It is known that the compound’s lipophilicity and water solubility can impact its bioavailability and efficacy .

生化学分析

Biochemical Properties

The nature of these interactions often depends on the specific structure of the benzofuran compound and the biomolecules it interacts with .

Cellular Effects

For instance, some benzofuran compounds have demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBBSFOOIOHLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544015 | |

| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19075-58-2 | |

| Record name | 6-Bromobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19075-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 6-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)